2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound is a hybrid heterocyclic molecule combining an indole core, a 5-ethyl-substituted 1,3,4-oxadiazole ring, and a 2-methoxyphenylacetamide side chain. The 2-methoxyphenyl group in the acetamide side chain may influence lipophilicity and binding affinity, as methoxy substituents are known to modulate electronic and steric effects in drug-receptor interactions .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-20-23-24-21(28-20)17-12-14-8-4-6-10-16(14)25(17)13-19(26)22-15-9-5-7-11-18(15)27-2/h4-12H,3,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKWORCUGOTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide is a heterocyclic organic molecule that combines an indole and an oxadiazole moiety. This unique structural combination has led to significant interest in its potential applications across various fields, particularly in medicinal chemistry and material science.
Medicinal Chemistry
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit enzymes such as tyrosine kinases, which are pivotal in cell signaling pathways associated with cancer cell proliferation. For instance, studies have demonstrated that derivatives of oxadiazole can reduce cell viability in various cancer cell lines, highlighting its potential as a therapeutic agent against malignancies.
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| 2-[2-(5-Ethyl-Oxadiazol)] | 50 | 18.17 |
| Vinblastine (Standard) | 50 | 13.31 |
Antimicrobial Properties
The compound is also being explored for its antimicrobial and antifungal properties. Its unique structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics.
Material Science
Organic Electronics
Due to its electronic properties, this compound is being investigated for applications in organic semiconductors and light-emitting diodes (LEDs). The presence of both indole and oxadiazole rings enhances its potential as a versatile scaffold in material science.
Case Studies and Research Findings
-
Anticancer Studies
A study conducted by Abdelrehim et al. investigated the cytotoxic effects of oxadiazole derivatives on colon carcinoma cell lines (HCT-116). The results indicated that compounds similar to this acetamide could significantly reduce cell viability, suggesting a promising avenue for cancer treatment. -
Antimicrobial Research
Another research effort focused on the antimicrobial efficacy of the compound against various bacterial strains. Results showed a marked inhibition of microbial growth, indicating its potential utility in developing new antimicrobial agents. -
Material Science Applications
In material science, preliminary studies have demonstrated the effectiveness of this compound in enhancing the performance of organic electronic devices, paving the way for further exploration in this field.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the oxadiazole substituents, indole modifications, and acetamide side chains. Below is a detailed comparison:
Structural Modifications and Pharmacological Activity
Key Trends and Mechanistic Insights
Thioacetamide-linked oxadiazoles (e.g., ) show stronger enzyme inhibition (e.g., MMP-9, Laccase) due to sulfur’s nucleophilic reactivity, whereas the target compound’s direct acetamide linkage may favor receptor-binding via hydrogen bonding .
Indole Modifications :
- The indole nucleus in the target compound is unsubstituted, unlike derivatives with carbazole () or benzoimidazole () fused rings. Simpler indole structures may reduce synthetic complexity while retaining activity .
Acetamide Side Chain :
- The 2-methoxyphenyl group in the target compound is structurally analogous to compound 39 (), which showed IC₅₀ values <10 µM against MCF-7 cells. Para-methoxy substituents (e.g., compound 2b in ) enhance antimicrobial activity, whereas ortho-substituents (as in the target) may optimize steric interactions in cancer targets .
Data Table: Comparative Physicochemical Properties
Research Findings and Implications
Anticancer Potential: The 2-methoxyphenylacetamide group in the target compound aligns with compound 39’s efficacy against hormone-sensitive cancers (e.g., MCF-7), suggesting shared mechanisms like estrogen receptor modulation or tubulin inhibition . Oxadiazole-thioacetamide analogs (e.g., ) inhibit MMP-9, a protease linked to tumor metastasis, indicating that the target compound’s oxadiazole core may similarly disrupt cancer progression .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , involving hydrazide cyclization with carbon disulfide and subsequent alkylation/acetylation. However, the ethyl substituent on oxadiazole may require tailored optimization .
Limitations and Contradictions :
- While 2-methoxyphenyl groups enhance activity in some contexts (), they may reduce solubility compared to polar substituents (e.g., pyrazine in ) .
- Thio-linked oxadiazoles () show superior enzyme inhibition, suggesting the target compound’s direct acetamide linkage might trade potency for metabolic stability .
Q & A
Q. What are the common synthetic routes for preparing 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides using reagents like POCl₃ or H₂SO₄ .
- Step 2 : Functionalization of the indole core through alkylation or acetylation. For example, chloroacetylation of 5-ethyl-1,3,4-oxadiazole intermediates followed by coupling with substituted indoles under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Final N-substitution with 2-methoxyphenyl groups via nucleophilic acyl substitution .
Key characterization methods: NMR (¹H/¹³C), IR, and mass spectrometry to confirm regiochemistry .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
- Spectroscopy : ¹H NMR (DMSO-d₆) identifies indole NH (~10–12 ppm) and acetamide carbonyl signals (~168–170 ppm). ¹³C NMR confirms oxadiazole C=N (~160–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Enzyme inhibition : Lipoxygenase (LOX) or cyclooxygenase (COX) assays to assess anti-inflammatory activity .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of the target compound?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions .
- Catalysis : Pd(OAc)₂ or CuI improves coupling efficiency for indole functionalization .
- Temperature control : Reflux (~80–100°C) for oxadiazole cyclization vs. room-temperature stirring for acetamide formation .
Example: A study achieved 85% yield using K₂CO₃ in DMF at 25°C for 12 hours .
Q. What strategies are employed to resolve contradictory data in biological activity studies?
- Assay standardization : Validate protocols (e.g., LOX inhibition) with positive controls like nordihydroguaiaretic acid .
- Structural confirmation : Re-characterize batches via XRD or 2D NMR (e.g., NOESY) to rule out isomerism .
- Dose-response curves : Test multiple concentrations to distinguish true activity from assay noise .
Q. How can computational modeling aid in understanding its structure-activity relationship (SAR)?
- Docking studies : Use AutoDock Vina to predict binding modes with LOX or bacterial dihydrofolate reductase .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic modifications .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Q. What advanced analytical techniques address challenges in characterizing its degradation products?
- LC-HRMS : Identifies hydrolyzed fragments (e.g., cleavage of the oxadiazole ring) under acidic conditions .
- X-ray crystallography : Resolves stereochemical ambiguities in degradation byproducts .
- Stability studies : Accelerated degradation in PBS (pH 7.4) at 40°C monitors hydrolytic susceptibility .
Q. How are toxicity profiles assessed in preclinical research?
Q. What methodologies validate the compound’s selectivity for target enzymes over off-target proteins?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .
- SPR spectroscopy : Quantify binding kinetics (ka/kd) to confirm specificity for LOX over COX-2 .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by thermal stabilization .
Q. How can regioselectivity challenges during indole functionalization be mitigated?
- Protecting groups : Use Boc or SEM groups to block reactive NH positions during alkylation .
- Directed ortho-metalation : Employ LDA or TMPZnCl to direct substituents to the C2/C3 indole positions .
- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
